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Compound of Interest

Compound Name:
4-bromo-1-(pent-4-yn-1-yl)-1H-

pyrazole

CAS No.: 1565066-74-1

Cat. No.: B1449961 Get Quote

4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is a strategically designed heterocyclic compound

that has emerged as a highly versatile building block in modern organic synthesis. Its structure

is distinguished by two key reactive centers: a 4-brominated pyrazole ring and a terminal

alkyne tethered to the N1 position. This unique combination offers orthogonal reactivity,

enabling sequential or one-pot functionalization through distinct chemical transformations. The

4-bromo position serves as a classical handle for transition-metal-catalyzed cross-coupling

reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.

Concurrently, the terminal alkyne is a premier functional group for copper(I)-catalyzed azide-

alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This dual reactivity

makes the compound an invaluable tool for the rapid assembly of complex molecular

architectures, from novel drug candidates to advanced materials. Pyrazole derivatives

themselves are privileged scaffolds in medicinal chemistry, appearing in numerous approved

drugs and bioactive compounds, underscoring the therapeutic potential of molecules derived

from this core.[4][5][6][7]

This guide provides a comprehensive overview of the properties, synthesis, and reactivity of 4-
bromo-1-(pent-4-yn-1-yl)-1H-pyrazole, offering field-proven insights and detailed protocols to

empower its application in research and development.

Physicochemical and Spectroscopic Profile
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While specific experimental data for this compound is not extensively published, its properties

can be reliably predicted based on its structure and data from analogous compounds, such as

4-bromopyrazole.[8][9]

Table 1: Physicochemical Properties

Property Value Source/Basis

CAS Number 1565066-74-1 BLDpharm

Molecular Formula C₈H₉BrN₂ Calculated

Molecular Weight 213.08 g/mol Calculated

Appearance
Predicted: White to off-white

solid or oil

Analogy to 4-bromopyrazole[8]

[9]

Melting Point
Not available. Likely a low-

melting solid.

The parent 4-bromopyrazole

melts at 93-96 °C.[8] The

pentynyl chain would lower this

value.

Boiling Point Not available. -

Solubility

Predicted: Soluble in common

organic solvents (e.g., DCM,

EtOAc, THF, DMF, DMSO).

Slightly soluble in water.[8]

Structural analysis

Spectroscopic Elucidation
Structural confirmation relies on a combination of standard spectroscopic techniques. The

expected spectral features are outlined below:

¹H NMR: The spectrum should feature distinct signals for the two pyrazole ring protons (C3-

H and C5-H) as singlets, typically in the δ 7.5-8.0 ppm range. The pentynyl side chain will

exhibit signals for the three methylene groups, with the N-CH₂ group being the most

deshielded. A characteristic triplet for the terminal alkyne proton (≡C-H) is expected around δ

2.0-2.5 ppm.
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¹³C NMR: The spectrum will show eight distinct carbon signals. The pyrazole ring carbons

will appear in the aromatic region (approx. δ 100-140 ppm), with the bromine-substituted C4

appearing at a lower field. The alkyne carbons (C≡C) will be present in the δ 70-90 ppm

range.

IR Spectroscopy: Key diagnostic peaks include the C-H stretching of the terminal alkyne

(~3300 cm⁻¹) and the C≡C stretching (~2100 cm⁻¹, typically a sharp, weak band). Vibrations

corresponding to the pyrazole C=N and C=C bonds will also be present in the 1400-1600

cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for

the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in

~1:1 ratio).

Synthesis and Manufacturing
The most direct and logical synthesis of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole involves the

N-alkylation of 4-bromopyrazole with a suitable 5-carbon electrophile containing a terminal

alkyne.

Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from pyrazole.
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4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole

 Step 2:
N-Alkylation

N-Bromosuccinimide (NBS)
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Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Bromopyrazole[8]

Suspend 1H-pyrazole (1.0 eq) in water at room temperature.

Add N-bromosuccinimide (NBS) (1.0 eq) to the suspension. The mixture will turn milky white.

Stir the reaction vigorously at room temperature for 24 hours. Monitor reaction completion by

TLC or GC-MS.

Upon completion, extract the aqueous mixture with ethyl acetate.

Combine the organic layers, wash with aqueous sodium carbonate solution and then brine.

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure to yield 4-bromopyrazole, which can be purified further by recrystallization

or column chromatography.
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Step 2: N-Alkylation to Yield 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole

To a solution of 4-bromopyrazole (1.0 eq) in a polar aprotic solvent such as N,N-

dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq) or

sodium hydride (NaH, 1.1 eq, handled with extreme care) at 0 °C.

Stir the mixture for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

Add 5-bromo-1-pentyne (1.1 eq) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

After completion, quench the reaction by adding water and extract the product with an

organic solvent like ethyl acetate.

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and

concentrate in vacuo.

Purify the crude product by silica gel column chromatography to obtain the final compound.

Core Reactivity and Strategic Applications
The synthetic utility of this molecule stems from its two distinct reactive sites, which can be

addressed with high selectivity.

The 4-Bromopyrazole Handle: A Gateway for Cross-
Coupling
The C-Br bond at the 4-position of the pyrazole ring is a robust handle for various palladium-

catalyzed cross-coupling reactions. This allows for the direct formation of C-C and C-N bonds,

enabling the introduction of diverse functionalities. Studies on related 4-bromopyrazoles have

demonstrated their successful participation in direct arylation reactions at the C5 position,

highlighting the reactivity of this scaffold.

Key Cross-Coupling Reactions:

Suzuki Coupling: Reaction with boronic acids or esters to form C-aryl or C-vinyl bonds.
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Heck Coupling: Reaction with alkenes to introduce alkenyl substituents.

Sonogashira Coupling: Reaction with terminal alkynes to form a C-alkynyl bond.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

4-Bromo-1-(pent-4-yn-1-yl)-1H-pyrazole

Pd Catalyst
+ Ligand + Base

4-Aryl-pyrazole Product 4-Alkenyl-pyrazole Product 4-Alkynyl-pyrazole Product 4-Amino-pyrazole Product

Suzuki:
R-B(OH)₂

Heck:
Alkene

Sonogashira:
R'-C≡CH

Buchwald:
R₂NH

Click to download full resolution via product page

Caption: Palladium-catalyzed cross-coupling reactions at the C4 position.

The Terminal Alkyne: Harnessing the Power of Click
Chemistry
The pent-4-yn-1-yl side chain provides a terminal alkyne, a key functional group for click

chemistry. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient,

reliable, and biocompatible reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.

[1][3][10] This reaction is widely used in drug discovery, bioconjugation, and materials science.

[1][2]

Applications of CuAAC:

Drug Discovery: Linking the pyrazole core to other pharmacophores or biomolecules.

Bioconjugation: Attaching the molecule to proteins, nucleic acids, or surfaces.

Materials Science: Synthesizing polymers, dendrimers, or functionalized nanomaterials.[1]
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4-Bromo-1-(pent-4-yn-1-yl)-1H-pyrazole

Cu(I) Catalyst
(e.g., CuSO₄ / Na-Ascorbate)

Organic Azide
(R-N₃)

1,2,3-Triazole Product

Click to download full resolution via product page

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Exemplary Experimental Protocols
The following protocols are representative and may require optimization based on the specific

substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling
To a reaction vial, add 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole (1.0 eq), an arylboronic acid

(1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0

eq).

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).

Heat the reaction mixture at 80-100 °C and stir until the starting material is consumed

(monitor by TLC or LC-MS).

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
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Purify the residue by column chromatography to yield the 4-aryl-1-(pent-4-yn-1-yl)-1H-

pyrazole product.

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)

Dissolve 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole (1.0 eq) and an organic azide (e.g.,

benzyl azide, 1.0 eq) in a solvent mixture, such as t-BuOH/H₂O (1:1).

To this solution, add sodium ascorbate (0.1 eq, freshly prepared aqueous solution).

Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 eq, aqueous solution).

Stir the reaction mixture vigorously at room temperature. The reaction is often complete

within 1-12 hours.

Monitor the reaction by TLC or LC-MS. Upon completion, dilute with water and extract with

an appropriate organic solvent (e.g., ethyl acetate).

Wash, dry, and concentrate the organic phase. Purify by column chromatography or

recrystallization to obtain the 1,2,3-triazole product.

Safety and Handling
General Precautions: 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole should be handled in a well-

ventilated fume hood. Standard personal protective equipment (PPE), including safety

glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Toxicology: Specific toxicological data is not available. As with any novel chemical, it should

be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials such as strong oxidizing agents. Cold-chain transportation may be required for

long-term stability.

SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier before use for

complete safety and handling information.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1449961?utm_src=pdf-body
https://www.benchchem.com/product/b1449961?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is a powerful and versatile bifunctional building

block. The presence of two orthogonally reactive sites—the 4-bromo group for cross-coupling

and the terminal alkyne for click chemistry—provides researchers with a flexible platform for the

synthesis of complex molecules. Its utility is particularly pronounced in drug discovery, where

the pyrazole core is a well-established pharmacophore, and in materials science for the

construction of novel functional polymers and conjugates. The synthetic routes and reaction

protocols outlined in this guide provide a solid foundation for harnessing the full potential of this

valuable chemical tool.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1565066-74-1-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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